molecular formula C27H21N3O5 B12042690 4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate CAS No. 477732-45-9

4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate

Cat. No.: B12042690
CAS No.: 477732-45-9
M. Wt: 467.5 g/mol
InChI Key: BWKFUWBBPSBYGF-OGLMXYFKSA-N
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Preparation Methods

The synthesis of 4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate involves multiple steps, typically starting with the preparation of intermediate compounds.

Chemical Reactions Analysis

4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate is primarily used in early discovery research. Its applications span various fields, including:

Mechanism of Action

The exact mechanism of action for 4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate is not well-documented. it is likely to interact with specific molecular targets and pathways, depending on its structure and functional groups. Further research is needed to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar compounds to 4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate include:

These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications.

Properties

CAS No.

477732-45-9

Molecular Formula

C27H21N3O5

Molecular Weight

467.5 g/mol

IUPAC Name

[4-[(E)-[[2-(2-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C27H21N3O5/c1-34-24-12-5-4-11-23(24)29-25(31)26(32)30-28-17-18-13-15-20(16-14-18)35-27(33)22-10-6-8-19-7-2-3-9-21(19)22/h2-17H,1H3,(H,29,31)(H,30,32)/b28-17+

InChI Key

BWKFUWBBPSBYGF-OGLMXYFKSA-N

Isomeric SMILES

COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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